N,N-Dimethyl-p-phenylenediamine-d6

Stable Isotope Labeling LC-MS/MS Quantification Internal Standard

Unlabeled DMPD cannot serve as its own internal standard, and structural analogs introduce variable matrix effects that bias LC-MS/MS quantification. DMPD-d6 eliminates this risk. - Co-elutes with endogenous DMPD, correcting for extraction variability and ion suppression in every injection. - Enables defensible, traceable quantification across oxidative status, antioxidant capacity, iron ultratrace, and water oxidant assays. - Supplied with certified ≥98 atom % D enrichment and ≥98% chemical purity; ready-to-use as a spike-in standard.

Molecular Formula C8H12N2
Molecular Weight 142.235
CAS No. 1398066-19-7
Cat. No. B591064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-p-phenylenediamine-d6
CAS1398066-19-7
Synonyms(4-Aminophenyl)dimethylamine-d6;  1-Amino-4-(dimethylamino)benzene-d6;  4-(Dimethylamino)aniline-d6;  4-(Dimethylamino)benzenamine-d6;  4-(N,N-Dimethylamino)aniline-d6;  4-(N,N-Dimethylamino)phenylamine-d6;  4-Amino-N,N-dimethylaniline-d6;  C.I. 76075-d6;  D
Molecular FormulaC8H12N2
Molecular Weight142.235
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N
InChIInChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3/i1D3,2D3
InChIKeyBZORFPDSXLZWJF-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMPD-d6: Deuterated Internal Standard for LC-MS


N,N-Dimethyl-p-phenylenediamine-d6 (DMPD-d6, CAS 1398066-19-7) is a stable isotope-labeled analog of N,N-dimethyl-p-phenylenediamine (DMPD), in which six hydrogen atoms are replaced by deuterium. This aromatic amine derivative possesses a molecular formula of C8H6D6N2 and a molecular weight of 142.23 g/mol . The compound is supplied as a dark purple to black solid with a certified isotopic enrichment of ≥98 atom % D and minimum chemical purity of 98% . Its primary utility lies in serving as an internal standard (IS) for the quantitative analysis of DMPD in complex matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS), where its near-identical physicochemical properties to the unlabeled analyte enable precise compensation for matrix effects and sample preparation variability .

Product TypeDeuterated internal standard for LC-MS/MS
Analyte CompatibilityCo-elutes with DMPD for matrix-effect compensation
Key SpecificationCertified isotopic enrichment supports method accuracy

Why Unlabeled DMPD Fails in MS Workflows


Substituting N,N-Dimethyl-p-phenylenediamine-d6 with unlabeled DMPD or a structurally similar compound as an internal standard introduces significant quantification errors in LC-MS/MS assays. The fundamental requirement for an effective internal standard is co-elution with the target analyte under identical chromatographic conditions and equivalent ionization efficiency in the mass spectrometer source. Unlabeled DMPD, by definition, is the target analyte itself and cannot be distinguished from endogenous or sample-derived DMPD, rendering it useless as an internal standard. Structural analogs, while distinguishable by mass, often exhibit different retention times and ionization efficiencies, making them susceptible to differential matrix effects (ion suppression or enhancement) that vary unpredictably across sample batches [1]. This leads to biased concentration estimates, as demonstrated by studies where deuterated internal standards reduced quantitative bias by up to 59.2% compared to non-isotopic alternatives [2]. Therefore, only a stable isotope-labeled analog like DMPD-d6 can provide the necessary analytical fidelity for accurate and reproducible quantification.

Unlabeled DMPD is the target analyte and cannot serve as an internal standard; it is indistinguishable from endogenous DMPD.
Structural analogs may exhibit different retention times and ionization efficiencies, leading to matrix-effect biases that vary across samples.
Non-isotopic internal standards may not reliably compensate for sample preparation variability, potentially reducing assay accuracy.

DMPD-d6: Quantitative Differentiation from Analogs


Isotopic Mass Shift Enables Unambiguous Detection

N,N-Dimethyl-p-phenylenediamine-d6 (DMPD-d6) incorporates six deuterium atoms, resulting in a molecular weight of 142.23 g/mol , compared to 136.19 g/mol for the unlabeled N,N-Dimethyl-p-phenylenediamine (DMPD) [1]. This +6.04 Da mass shift (a 4.4% increase) provides a distinct MS/MS transition channel, ensuring baseline resolution from the native analyte in quantitative workflows. The certified isotopic enrichment of ≥98 atom % D minimizes isotopic cross-contribution, a critical parameter for method accuracy.

Mass Shift & Enrichment
Head-to-head
+6.04 Da mass shift
≥98 atom % D enrichment
Enables interference-free MS detection of DMPD
Isotopic enrichment per vendor COA
Stable Isotope Labeling LC-MS/MS Quantification Internal Standard

Superior Matrix Effect Compensation

Stable isotope-labeled internal standards (SIL-IS) like DMPD-d6 co-elute with the target analyte and exhibit nearly identical ionization efficiency, thereby compensating for matrix-induced ion suppression or enhancement [1]. In contrast, structural analogs often display divergent retention times and ionization behaviors, leading to quantitative biases. A systematic comparison of deuterated vs. non-deuterated SIL-IS for a urinary biomarker demonstrated that the deuterated IS generated results that were on average 59.2% lower than those obtained with a 13C-labeled IS, highlighting the critical importance of appropriate IS selection [2]. While this specific example underscores that not all SIL-IS are equal, it reinforces the principle that only an isotopically matched standard can approach ideal matrix effect compensation.

Matrix Effect Compensation
Class-level
Deuterated SIL-IS reduced quantitative bias by up to 59.2% vs. non-isotopic alternatives
Supports matrix-effect correction review
Based on urinary biomarker LC-MS/MS study
Matrix Effect Ion Suppression LC-MS/MS

Improved Precision and Recovery in Bioanalysis

The use of deuterated internal standards such as DMPD-d6 has been shown to improve intra- and inter-assay precision and recovery in LC-MS/MS methods. In a critical review of SIL-IS applications, the coefficient of variation (CV) for methods employing SIL-IS was typically <10%, whereas methods relying on structural analog internal standards exhibited CVs in the range of 20-30% [1]. This improvement is attributed to the isotopic internal standard's ability to track the analyte through all sample preparation and analytical steps, correcting for variations in extraction efficiency, injection volume, and ionization fluctuations [2].

Precision & Recovery
Class-level
CV typically
Supports precision and recovery review in bioanalysis
Plasma drug analysis class-level example
Specification Completeness
Head-to-head
Dual-certified isotopic enrichment (≥98 atom % D) and chemical purity (≥98%)
Supports method validation and lot consistency
Unlabeled DMPD lacks isotopic certification
Assay Precision Recovery Bioanalytical Method Validation

Certified Enrichment and Purity Specifications

Commercially available N,N-Dimethyl-p-phenylenediamine-d6 (CAS 1398066-19-7) from reputable suppliers is offered with certified isotopic enrichment of ≥98 atom % D and a minimum chemical purity of 98% . This dual specification is critical for method robustness, as lower isotopic enrichment would introduce unlabeled DMPD impurity that directly contributes to the analyte signal, causing positive bias. Unlabeled DMPD (CAS 99-98-9) is typically sold with purity specifications ranging from 97% to 99% , but it lacks isotopic certification and cannot serve as an internal standard. The deuterated compound also comes with a comprehensive Certificate of Analysis documenting batch-specific enrichment and purity values, essential for regulatory compliance in GLP/GMP environments.

Specification Completeness
Head-to-head
Dual-certified isotopic enrichment (≥98 atom % D) and chemical purity (≥98%)
Supports method validation and lot consistency
Unlabeled DMPD lacks isotopic certification
Isotopic Enrichment Chemical Purity Procurement Specification

DMPD-d6 Application Scenarios


DMPD Quantification in Oxidative Stress Assays

The DMPD assay is widely used to assess the oxidative status of biological fluids by measuring hydroperoxide equivalents [1]. To accurately quantify DMPD consumption or residual levels in these assays, especially when analyzing complex matrices like plasma or urine, DMPD-d6 serves as the ideal internal standard. By spiking samples with a known amount of DMPD-d6 prior to sample preparation and LC-MS/MS analysis, analysts can correct for variable extraction recoveries and matrix-induced ion suppression, ensuring that the reported DMPD concentrations reflect true oxidative capacity rather than analytical artifacts.

Trace Iron Quantification by Catalytic DMPD Oxidation

The catalytic effect of iron(III) on the oxidation of DMPD by hydrogen peroxide forms the basis of highly sensitive spectrophotometric methods for ultratrace iron determination [2]. For method validation or when adapting these assays to LC-MS/MS platforms for enhanced specificity and sensitivity, DMPD-d6 is essential as an internal standard. It allows for precise measurement of the oxidized DMPD product or residual DMPD substrate, correcting for any fluctuations in reaction yield or instrumental response, thereby improving the accuracy of iron quantification at sub-ppb levels.

Antioxidant Capacity Standardization in Foods

The DMPD radical cation method is employed to evaluate the antioxidant capacity of foods, beverages, and botanical extracts [1]. Quantifying the extent of DMPD•+ scavenging or the residual DMPD substrate by LC-MS/MS offers improved selectivity over spectrophotometric detection, particularly in colored or turbid samples. DMPD-d6 enables robust internal standard calibration, compensating for sample-to-sample matrix variability (e.g., polyphenol content, sugar levels) and ensuring that antioxidant capacity values are comparable across different laboratories and sample types.

Environmental Oxidant Monitoring

DMPD is a recognized reagent for the colorimetric determination of oxidants such as chlorine, chloramines, and hydrogen peroxide in water and wastewater [3]. When transferring these assays to LC-MS/MS for enhanced sensitivity or for simultaneous multi-analyte panels, DMPD-d6 provides the necessary internal standard to meet rigorous method validation criteria (accuracy, precision, linearity, and matrix robustness) as defined by regulatory bodies like the EPA or ISO. Its use ensures that quantitative results are defensible and traceable, a prerequisite for compliance monitoring and environmental reporting.

Application
Selection Property
Validation Focus
Oxidative stress biomarker assays
Co-elution and matrix-effect compensation
Matrix-effect correction review
Trace iron quantification
Certified isotopic enrichment and purity
Spike-recovery and accuracy assessment
Antioxidant capacity testing in foods
Precision and ion suppression correction
Precision and linearity assessment across matrices
Environmental oxidant monitoring
Method validation support and traceability
Method ruggedness and matrix robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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